2-Fluoropropyl trifluoromethanesulfonate
CAS No.: 1630196-24-5
Cat. No.: VC6787018
Molecular Formula: C4H6F4O3S
Molecular Weight: 210.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1630196-24-5 |
|---|---|
| Molecular Formula | C4H6F4O3S |
| Molecular Weight | 210.14 |
| IUPAC Name | 2-fluoropropyl trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C4H6F4O3S/c1-3(5)2-11-12(9,10)4(6,7)8/h3H,2H2,1H3 |
| Standard InChI Key | NXQZTJSQOZFPLK-UHFFFAOYSA-N |
| SMILES | CC(COS(=O)(=O)C(F)(F)F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
2-Fluoropropyl trifluoromethanesulfonate is systematically named as 2-fluoropropyl trifluoromethanesulfonate under IUPAC nomenclature. Its structure consists of a fluorinated propyl chain () bonded to a trifluoromethanesulfonate group (). Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 1630196-24-5 |
| Molecular Formula | |
| Molecular Weight | 210.14 g/mol |
| SMILES | |
| InChI Key | NXQZTJSQOZFPLK-UHFFFAOYSA-N |
Physicochemical Properties
While solubility data remain unspecified in available literature, the compound’s reactivity is influenced by its electrophilic sulfonate group and the electron-withdrawing effects of fluorine atoms. The trifluoromethanesulfonate group enhances its stability under acidic conditions, making it suitable for reactions requiring robust leaving groups .
Synthesis and Manufacturing
Primary Synthesis Route
The compound is synthesized via the reaction of 2-fluoropropanol with trifluoromethanesulfonic anhydride under controlled conditions. This esterification process typically proceeds as follows:
Key Parameters:
-
Catalysts: Anhydrous calcium chloride () is often used to absorb byproducts like water, driving the reaction to completion .
Applications in Organic Synthesis
Nucleophilic Substitution Reactions
The trifluoromethanesulfonate group’s superior leaving ability facilitates S2 and S1 reactions. For example, it enables the substitution of alkyl halides with fluorinated groups, enhancing molecular lipophilicity and metabolic stability in drug candidates .
Fluorination in Pharmaceuticals
Fluorine incorporation is a cornerstone of modern medicinal chemistry. By serving as a fluorinating agent, 2-fluoropropyl trifluoromethanesulfonate contributes to the development of therapeutics with improved bioavailability and reduced off-target effects. Notable applications include:
-
Anticancer Agents: Fluorinated analogs of tyrosine kinase inhibitors.
-
CNS Drugs: Enhanced blood-brain barrier penetration via fluorinated moieties.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Heck couplings, where its triflate group acts as a transient leaving group to form carbon-carbon bonds. Such reactions are pivotal in constructing complex organic frameworks .
| Aspect | Recommendation |
|---|---|
| Storage | Inert atmosphere, |
| Personal Protection | Nitrile gloves, fume hood, safety goggles |
| Spill Management | Neutralize with alkaline solutions (e.g., ) |
Comparative Analysis with Related Triflates
2,2,2-Trifluoroethyl Trifluoromethanesulfonate
This analog (CAS No. 6226-25-1) shares the triflate group but differs in alkyl chain structure. Key contrasts include:
| Property | 2-Fluoropropyl Derivative | 2,2,2-Trifluoroethyl Derivative |
|---|---|---|
| Molecular Weight | 210.14 g/mol | 232.10 g/mol |
| Reactivity | Moderate | Higher (due to –CF group) |
| Applications | Drug synthesis | Polymer chemistry |
1-Fluoropyridinium Triflate
Unlike alkyl triflates, this aryl derivative (PubChem CID 2724576) is employed as a fluorinating agent in aromatic systems, underscoring the structural versatility of triflate reagents .
Recent Advances and Future Directions
Recent studies emphasize the compound’s role in flow chemistry and continuous manufacturing, where its stability under varied conditions enables high-throughput synthesis . Emerging applications in PET radiochemistry (e.g., -labeling) are also under exploration, leveraging fluorine’s isotopic properties for diagnostic imaging.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume